![molecular formula C22H18N4O5S3 B2732213 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 394228-25-2](/img/structure/B2732213.png)
4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
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Description
4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
Scientific Research Applications
Mnk Kinase Inhibition for Cancer Therapy
The Mnk-eIF4E axis plays a crucial role in tumor development. Inhibiting Mnk kinases is a promising approach for cancer therapy. Researchers have designed and synthesized a series of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives, with this compound being one of the most potent. It exhibits high selectivity against Mnk1 and Mnk2 kinases, with IC values of 0.8 and 1.5 nM, respectively. Additionally, it effectively suppresses the growth of MOLM-13 and K562 cell lines and causes cell cycle arrest. The downstream proteins -eIF4E, Mcl-1, and c-myc are downregulated upon treatment with this compound .
Antitumor Activity in Syngeneic Models
Studies have demonstrated that this compound significantly suppresses tumor growth in LL/2 syngeneic models. Its stability in rat plasma and rat and human microsomes further supports its potential as an effective Mnks inhibitor .
Germanium-Substituted Indolo[2,1-a]isoquinolin-6(5H)-ones Synthesis
While not directly related to cancer therapy, a simple and efficient strategy for iron-catalyzed cascade radical cyclization has been developed. This strategy yields germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones and indolin-2-ones using germanium hydrides as radical precursors. Although distinct from the cancer-related applications, this highlights the compound’s versatility in synthetic chemistry .
Novel Antitumor Agents with Indolin-2-one Framework
The compound’s 3,5-substituted indolin-2-one framework has been explored for designing novel antitumor agents. While specific details are not provided in the available literature, this suggests its potential in broader drug discovery efforts .
properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S3/c23-33(28,29)17-9-10-18-20(13-17)32-22(24-18)25-21(27)15-5-7-16(8-6-15)34(30,31)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H2,23,28,29)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLFOVTQIYEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide |
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